molecular formula C14H27NS B561302 Azane;2,5-dimethyl-3-octylthiophene CAS No. 104934-51-2

Azane;2,5-dimethyl-3-octylthiophene

Cat. No.: B561302
CAS No.: 104934-51-2
M. Wt: 241.437
InChI Key: RXIQSINDOTYIGV-UHFFFAOYSA-N
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Description

Azane;2,5-dimethyl-3-octylthiophene is a chemical compound with a unique structure that combines the properties of azanes and thiophenes. Azanes are acyclic, saturated hydronitrogens, consisting only of hydrogen and nitrogen atoms with single bonds. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. The combination of these two structures results in a compound with diverse applications in scientific research and industry .

Scientific Research Applications

Azane;2,5-dimethyl-3-octylthiophene has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azane;2,5-dimethyl-3-octylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylthiophene is reacted with octyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Azane;2,5-dimethyl-3-octylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Azane;2,5-dimethyl-3-octylthiophene is unique due to its combination of azane and thiophene structures, providing a balance of stability and reactivity. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

azane;2,5-dimethyl-3-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIQSINDOTYIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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